molecular formula C11H11N3O B2666759 3-(2-Methoxypyrimidin-4-yl)aniline CAS No. 1780258-07-2

3-(2-Methoxypyrimidin-4-yl)aniline

Cat. No.: B2666759
CAS No.: 1780258-07-2
M. Wt: 201.229
InChI Key: RPHVGDLXWRUOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methoxypyrimidin-4-yl)aniline is an organic compound with the molecular formula C11H11N3O. It is characterized by the presence of a methoxy group attached to a pyrimidine ring, which is further connected to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxypyrimidin-4-yl)aniline typically involves the following steps:

    Nitration of Pyrimidine: The starting material, pyrimidine, undergoes nitration to introduce a nitro group at the 4-position.

    Reduction of Nitro Group: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxypyrimidin-4-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrimidines, quinones, and various aniline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2-Methoxypyrimidin-4-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxypyrimidin-4-yl)aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxypyrimidin-5-yl)aniline
  • 3-(2-Methoxypyrimidin-6-yl)aniline
  • 3-(2-Methoxypyrimidin-3-yl)aniline

Uniqueness

3-(2-Methoxypyrimidin-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

3-(2-methoxypyrimidin-4-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-11-13-6-5-10(14-11)8-3-2-4-9(12)7-8/h2-7H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHVGDLXWRUOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=N1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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